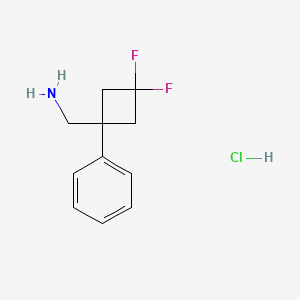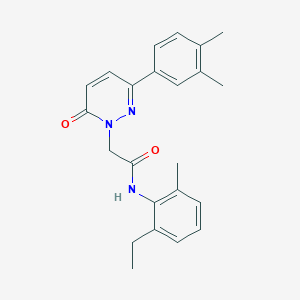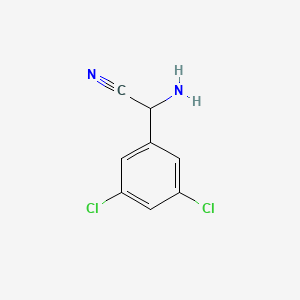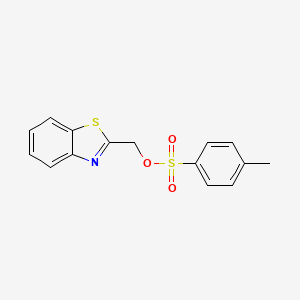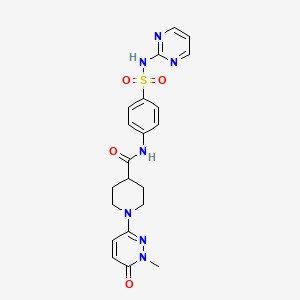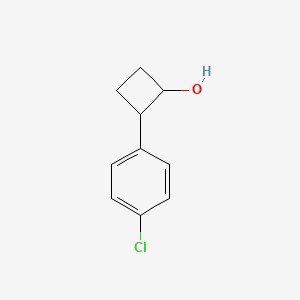
2-(4-Chlorophenyl)cyclobutan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)cyclobutan-1-OL is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a cyclic compound that contains a chlorophenyl group and a hydroxyl group, making it a versatile molecule for different applications.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The study of the crystal structure of 1,3-trans-bis(4-chlorophenyl)2,4-trans-di(4-pyridyl)cyclobutane provided insights into its geometric configuration. The cyclobutane ring was found to exhibit a puckered conformation with specific dihedral angles, suggesting the possibility of a head-to-tail dimerization process in its formation (Busetti, Valle, Zanotti, & Galiazzo, 1980).
Inorganic Crystal Engineering
A novel approach in inorganic crystal engineering was demonstrated through the reaction of 1,2-trans-(4-pyridyl)ethene with AgBF4, leading to the formation of a three-dimensional network based on a cyclobutane-linked tetrapyridyl ligand. This showcases an innovative direction for constructing complex inorganic structures (Blake et al., 1997).
Environmental Sensing Applications
Research into the photoelectrochemical sensing of 4-Chlorophenol using a BiPO4 nanocrystal/BiOCl nanosheet heterojunction highlighted its potential for detecting toxic pollutants in water. The enhanced photoelectrochemical performance of the heterojunction suggests its suitability for sensitive and selective environmental monitoring applications (Yan et al., 2019).
Chemical Synthesis and Reactivity
The synthesis of 2,4-methanoproline analogues via an addition-intramolecular substitution sequence demonstrated the utility of 3-(chloromethyl)cyclobutanone in producing complex nitrogen-containing heterocycles, highlighting the synthetic versatility of cyclobutanone derivatives (Rammeloo, Stevens, & de Kimpe, 2002).
Quantum Dot Photocatalysis
The use of colloidal quantum dots as photocatalysts for [2+2] cycloadditions of 4-vinylbenzoic acid derivatives demonstrated the ability to control regio- and diastereoselectivity in the synthesis of cyclobutanes. This highlights the potential of quantum dots in precision photocatalysis for the synthesis of complex organic structures with high selectivity (Jiang, Wang, Rogers, Kodaimati, & Weiss, 2019).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-8-3-1-7(2-4-8)9-5-6-10(9)12/h1-4,9-10,12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIPWBBIZWGZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)cyclobutan-1-OL | |
CAS RN |
1823886-68-5 |
Source


|
| Record name | 2-(4-chlorophenyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

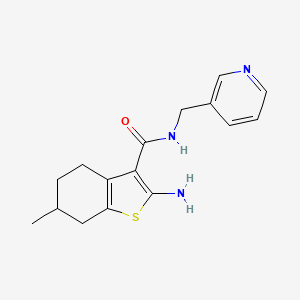


![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2916111.png)
![N-(3-chlorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2916118.png)
